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molecular formula C13H9ClN2O2 B8740265 5-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-B]pyridine

5-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-B]pyridine

Cat. No. B8740265
M. Wt: 260.67 g/mol
InChI Key: TYFRVQWVBDOBLC-UHFFFAOYSA-N
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Patent
US08530483B2

Procedure details

N-(2,6-Dichloro-pyridin-3-yl)-4-methoxy-benzamide (3.86 g, 13.0 mmol) and K2CO3 (1.80 g, 13 mmol) were combined in DMF (15 mL) and heated by microwave to 160° C. for 30 minutes. The resulting mixture was poured into water (100 mL) causing the formation of a precipitate which was collected by filtration and washed with additional water before drying overnight in vacuo. The resulting solid was purified with silica gel flash chromatography (0-60% EtOAc in hexanes) to afford 5-chloro-2-(4-methoxy-phenyl)-oxazolo[5,4-b]pyridine (2.0 g, 7.67 mmol, 59.1% yield) which was used in subsequent reactions without further purification. ES MS (M+H+)=261.
Name
N-(2,6-Dichloro-pyridin-3-yl)-4-methoxy-benzamide
Quantity
3.86 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH:8][C:9](=[O:18])[C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:6][CH:5]=[C:4]([Cl:19])[N:3]=1.C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[Cl:19][C:4]1[N:3]=[C:2]2[O:18][C:9]([C:10]3[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=3)=[N:8][C:7]2=[CH:6][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
N-(2,6-Dichloro-pyridin-3-yl)-4-methoxy-benzamide
Quantity
3.86 g
Type
reactant
Smiles
ClC1=NC(=CC=C1NC(C1=CC=C(C=C1)OC)=O)Cl
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with additional water
CUSTOM
Type
CUSTOM
Details
before drying overnight in vacuo
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified with silica gel flash chromatography (0-60% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)OC(=N2)C2=CC=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.67 mmol
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 59.1%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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